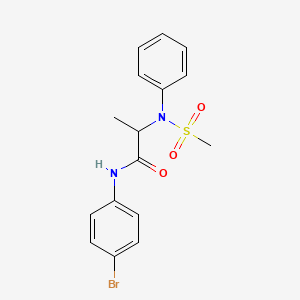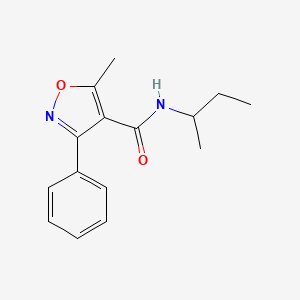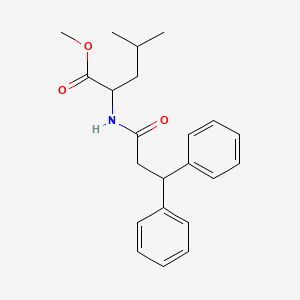
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as BPPA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPA is a peptidomimetic compound that can be synthesized using various methods.
Mechanism of Action
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide inhibits the activity of metalloproteases by binding to their active site and preventing the cleavage of peptide bonds. Metalloproteases are involved in the breakdown of extracellular matrix proteins, which are essential for tissue remodeling and repair. Inhibition of metalloproteases by N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can prevent the progression of various pathological conditions.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo. N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a high binding affinity for metalloproteases, making it a potent inhibitor of their activity. However, N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Advantages and Limitations for Lab Experiments
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a small molecule that can be easily synthesized using SPPS or solution-phase synthesis. It has a high binding affinity for metalloproteases, making it a potent inhibitor of their activity. However, N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can be used in various in vitro and in vivo experiments to study the role of metalloproteases in pathological conditions.
Future Directions
There are several future directions for the study of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One potential direction is the development of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide analogs with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in animal models and humans. The development of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide-based therapies for the treatment of various pathological conditions is also an area of future research. Overall, the study of N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has the potential to lead to the development of novel therapies for various diseases.
Scientific Research Applications
N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-14-10-8-13(17)9-11-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQNGMQGDPZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3976224.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylbutanamide](/img/structure/B3976227.png)
![methyl 4-{5-[(3-benzoyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B3976229.png)
![2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976239.png)

![2-methyl-N-[4-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3976255.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)